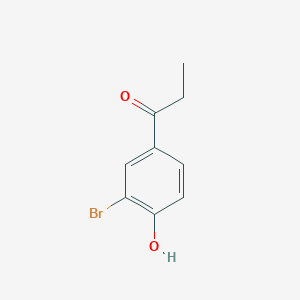

1-(3-Bromo-4-hydroxyphenyl)propan-1-one

描述

1-(3-Bromo-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9BrO2. It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to a phenyl ring, along with a propanone group. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

1-(3-Bromo-4-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common method involves the reaction of phenol with bromoacetone under alkaline conditions. The reaction is typically carried out at room temperature and is neutralized with an acid after completion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with various nucleophiles under controlled conditions:

| Nucleophile | Reagent/Conditions | Product | Mechanism |

|---|---|---|---|

| Methoxide | NaOCH₃ in polar aprotic solvent | 1-(3-Methoxy-4-hydroxyphenyl)propan-1-one | SN2 or aromatic substitution |

| Cyanide | KCN in DMF | 1-(3-Cyano-4-hydroxyphenyl)propan-1-one | Nucleophilic aromatic substitution |

| Amines | NH₃ in ethanol | 1-(3-Amino-4-hydroxyphenyl)propan-1-one | Aromatic amination |

Key Findings :

-

Reactions typically require alkaline conditions (e.g., K₂CO₃) to deprotonate the hydroxyl group, enhancing ring activation .

-

Steric hindrance at the para hydroxyl group directs substitution to the meta bromine position .

Oxidation Reactions

The hydroxyl and ketone groups are susceptible to oxidation:

Hydroxyl Group Oxidation

-

Reagents : KMnO₄ (acidic/alkaline), CrO₃.

-

Products :

Ketone Group Oxidation

-

Limited due to stability of the carbonyl group; occurs only under extreme conditions (e.g., concentrated HNO₃).

Reduction Reactions

The ketone moiety is reduced to secondary alcohols:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 1-(3-Bromo-4-hydroxyphenyl)propan-1-ol | ~75% |

| LiAlH₄ | Dry ether, reflux | Same as above | ~90% |

Applications : The resulting alcohol serves as a precursor for fragrances and pharmaceutical intermediates.

Condensation and Cycloaddition Reactions

The carbonyl group participates in forming heterocycles:

Chalcone Derivatives

-

Condenses with aryl aldehydes in Claisen-Schmidt reactions to form α,β-unsaturated ketones :

-

Applications : Antimicrobial and anticancer agent development .

Stability and Reactivity Trends

科学研究应用

1-(3-Bromo-4-hydroxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

作用机制

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting their activity. The exact pathways and molecular targets are still under investigation and not fully understood .

相似化合物的比较

Similar Compounds

- 3-Bromo-4-hydroxypropiophenone

- 3-Bromo-1-(4-bromophenyl)propan-1-one

- 1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Uniqueness

1-(3-Bromo-4-hydroxyphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

生物活性

Overview

1-(3-Bromo-4-hydroxyphenyl)propan-1-one, with the molecular formula C₉H₉BrO₂, is an organic compound notable for its unique structural features, including a bromine atom and a hydroxyl group attached to a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Weight : 229.07 g/mol

- Structure : Contains a brominated aromatic ring, a hydroxyl group, and a ketone functional group.

- Reactivity : The presence of the bromine atom enhances reactivity, while the hydroxyl group facilitates hydrogen bonding, influencing solubility and molecular interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various microorganisms has been studied through in vitro assays. For instance:

- Target Microorganisms : Studies have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Corynebacterium xerosis.

- Mechanism of Action : The compound’s antimicrobial action is believed to involve disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Potential

The compound has also been explored for its anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets .

Case Studies

- Antimicrobial Activity Assessment :

- Cytotoxicity Evaluation :

The biological activity of this compound is thought to stem from its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The bromine and hydroxyl groups may facilitate binding to enzymes or receptors, modulating their activity.

- Cell Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis, contributing to its anticancer effects.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against Gram-positive bacteria and cancer cell lines |

| 3-Bromo-4-hydroxypropiophenone | Moderate | Limited | Similar structure but different biological profile |

| 1-(4-Bromo-2-hydroxyphenyl)propan-1-one | Yes | Limited | Shows some antimicrobial properties |

属性

IUPAC Name |

1-(3-bromo-4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFDDMWXMSAFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research article's findings regarding 1-(3-Bromo-4-hydroxyphenyl)propan-1-one?

A1: The research article focuses on a novel method for selective alpha-monobromination of alkylaryl ketones using ionic liquids []. This method was successfully applied to synthesize this compound, highlighting the method's effectiveness for this specific compound []. The significance lies in the potential for a more efficient and environmentally friendly synthesis route for this and similar compounds.

Q2: What are the advantages of using [BMPy]Br3 and [Bmim]Br3 as bromine sources for the synthesis of this compound as described in the paper?

A2: The research highlights several advantages of using [BMPy]Br3 and [Bmim]Br3 as bromine sources for this specific reaction []. These include:

- High selectivity: The method demonstrates high selectivity for the alpha-position, leading to the desired monobrominated product with minimal byproducts [].

- Good yields: The reaction provides good yields of this compound, making it a potentially viable method for synthesis [].

- Mild reaction conditions: The reaction proceeds efficiently at room temperature, eliminating the need for harsh conditions [].

- Solvent-free conditions: The use of ionic liquids allows for a solvent-free reaction, minimizing waste and environmental impact [].

- Recyclability of ionic liquids: The ionic liquids used can be recycled and reused, further contributing to the sustainability of the method [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。